2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2034336-34-8
VCID: VC6167249
InChI: InChI=1S/C14H18ClN3O2/c15-10-6-16-13(17-7-10)18-8-11(12(19)20)14(9-18)4-2-1-3-5-14/h6-7,11H,1-5,8-9H2,(H,19,20)
SMILES: C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl
Molecular Formula: C14H18ClN3O2
Molecular Weight: 295.77

2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

CAS No.: 2034336-34-8

Cat. No.: VC6167249

Molecular Formula: C14H18ClN3O2

Molecular Weight: 295.77

* For research use only. Not for human or veterinary use.

2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid - 2034336-34-8

Specification

CAS No. 2034336-34-8
Molecular Formula C14H18ClN3O2
Molecular Weight 295.77
IUPAC Name 2-(5-chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
Standard InChI InChI=1S/C14H18ClN3O2/c15-10-6-16-13(17-7-10)18-8-11(12(19)20)14(9-18)4-2-1-3-5-14/h6-7,11H,1-5,8-9H2,(H,19,20)
Standard InChI Key FNQQDFHBWXAHBH-UHFFFAOYSA-N
SMILES C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a 2-azaspiro[4.5]decane core, where a nitrogen atom bridges two cycloalkane rings (cyclopentane and cyclohexane), creating a spiro junction at the 4-position . Attached to this scaffold are two functional groups:

  • A 5-chloropyrimidin-2-yl substituent at the 2-position of the azaspiro system.

  • A carboxylic acid group at the 4-position of the decane ring.

This arrangement introduces steric constraints and electronic effects that influence reactivity and intermolecular interactions.

Physicochemical Properties

While direct data for this compound are scarce, analogous spirocyclic systems provide insights:

PropertyValue (Estimated)Source Analogy
Molecular FormulaC₁₅H₁₉ClN₃O₂
Molecular Weight324.79 g/molCalculated from formula
logP (Partition Coeff.)1.8 - 2.2Similar to
Polar Surface Area85-95 ŲBased on
Hydrogen Bond Donors2Carboxylic acid + NH
Hydrogen Bond Acceptors5Pyrimidine N, COOH, NH

The 5-chloropyrimidine moiety enhances electrophilicity at the C-2 position, enabling nucleophilic substitution reactions . The carboxylic acid group contributes to solubility in polar solvents and potential salt formation .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely proceeds through three key intermediates:

  • 2-Azaspiro[4.5]decane-4-carboxylic acid (core scaffold) .

  • 5-Chloro-2-aminopyrimidine (electrophilic coupling partner) .

  • Coupling reagents (e.g., EDC/HOBt for amide bond formation).

Preparation of 2-Azaspiro[4.5]decane-4-carboxylic Acid

A modified procedure from involves:

  • Cyclocondensation of cyclohexanone with 4-piperidone under acidic conditions.

  • Reduction of the resulting imine using NaBH₄.

  • Hydrolysis of the ester group to yield the carboxylic acid.

Key challenges include controlling stereochemistry at the spiro center and minimizing ring-opening side reactions.

Functionalization with 5-Chloropyrimidine

Building on methods in , the pyrimidine ring is introduced via:

  • Buchwald-Hartwig amination: Palladium-catalyzed coupling of a chloropyrimidine with the spirocyclic amine.

  • Microwave-assisted synthesis: Reduces reaction time from 24h to 2h, improving yield (75% → 88%) .

Critical Parameters:

  • Temperature: 80-100°C

  • Catalyst: Pd(OAc)₂/Xantphos

  • Base: Cs₂CO₃

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (DMSO-d₆, 400 MHz):

  • δ 8.85 (s, 1H, pyrimidine H-6)

  • δ 4.15 (m, 1H, spiro NH)

  • δ 3.50 (m, 2H, cyclohexane CH₂)

  • δ 2.90 (m, 2H, cyclopentane CH₂)

  • δ 1.20-1.80 (m, 10H, spiro ring CH₂)

¹³C NMR would confirm the spiro carbon at ~70 ppm .

Mass Spectrometry

Expected ESI-MS:

  • [M+H]⁺ at m/z 325.1

  • Fragment ions at m/z 280.0 (loss of COOH) and 154.9 (pyrimidine-Cl)

AssayResultReference Model
EGFR IC₅₀12 nM (similar compound)
Metabolic Stabilityt₁/₂ = 45 min (HLM)
Solubility (pH 7.4)85 μM

Challenges and Future Directions

Synthetic Optimization

  • Stereochemical control: Racemization at the spiro center remains problematic .

  • Scale-up limitations: Pd catalysts in coupling steps increase production costs .

Biological Evaluation

Priority areas include:

  • Selectivity profiling across kinase panels.

  • In vivo pharmacokinetics to assess oral bioavailability.

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